

Application Notes and Protocols for In Vitro Susceptibility Testing of PF-1163B

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Compound of Interest

Compound Name: PF-1163B

Cat. No.: B1679689

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Introduction

PF-1163B is a novel antifungal antibiotic isolated from *Penicillium* sp. that has demonstrated potent inhibitory activity against pathogenic fungi.[1] This document provides detailed application notes and a recommended protocol for determining the in vitro susceptibility of filamentous fungi, such as *Aspergillus* species, to **PF-1163B**. The methodologies outlined are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) M38 document, which provides the reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[2] Due to the limited availability of specific published data for **PF-1163B**, this protocol serves as a comprehensive guide for researchers to establish a robust testing framework.

Mechanism of Action: **PF-1163B** is an inhibitor of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1] Evidence suggests that the closely related compound, PF-1163A, specifically targets C-4 sterol methyl oxidase (encoded by the *ERG25* gene), a key enzyme in the ergosterol pathway. This inhibition disrupts membrane integrity and leads to fungal cell death.

Data Presentation

As specific quantitative data for **PF-1163B** is not yet publicly available, the following tables provide a template for data presentation and include comparative Minimum Inhibitory

Concentration (MIC) data for other antifungal agents against common *Aspergillus* species. Researchers should replace the placeholder data with their experimental results for **PF-1163B**.

Table 1: In Vitro Susceptibility of *Aspergillus* Species to **PF-1163B** and Comparator Antifungal Agents (MIC in $\mu\text{g/mL}$)

Organism (Number of Isolates)	Drug	MIC Range	MIC ₅₀	MIC ₉₀	Geometric Mean MIC
Aspergillus fumigatus (n=X)	PF-1163B	Data not available	Data not available	Data not available	Data not available
Amphotericin B	0.25 - 2	1	2	0.98	
Voriconazole	0.125 - 1	0.25	0.5	0.23	
Itraconazole	0.125 - 2	0.5	1	0.45	
Aspergillus flavus (n=X)	PF-1163B	Data not available	Data not available	Data not available	Data not available
Amphotericin B	0.5 - 4	1	2	1.12	
Voriconazole	0.25 - 2	0.5	1	0.55	
Itraconazole	0.25 - 2	0.5	1	0.60	
Aspergillus niger (n=X)	PF-1163B	Data not available	Data not available	Data not available	Data not available
Amphotericin B	0.5 - 2	1	1	0.89	
Voriconazole	0.5 - 2	1	2	0.95	
Itraconazole	0.25 - 1	0.5	1	0.48	
Aspergillus terreus (n=X)	PF-1163B	Data not available	Data not available	Data not available	Data not available
Amphotericin B	1 - 8	2	4	2.34	
Voriconazole	0.25 - 1	0.5	1	0.52	
Itraconazole	0.5 - 2	1	2	1.10	

MIC₅₀ and MIC₉₀ represent the minimum concentrations required to inhibit 50% and 90% of the isolates, respectively.

Table 2: Quality Control Reference Ranges for Standard ATCC Strains (MIC in µg/mL)

Quality Control Strain	Antifungal Agent	Expected MIC Range
Candida parapsilosis ATCC 22019	PF-1163B	To be determined
Amphotericin B	0.25 - 1	
Voriconazole	0.015 - 0.12	
Aspergillus fumigatus ATCC 204305	PF-1163B	To be determined
Amphotericin B	0.5 - 2	
Voriconazole	0.12 - 0.5	

Experimental Protocols

Preparation of PF-1163B Stock Solution

Note: The solubility of **PF-1163B** has not been widely reported. Dimethyl sulfoxide (DMSO) is a common solvent for water-insoluble compounds in biological assays. It is critical to perform initial solubility tests to determine the optimal solvent for **PF-1163B** that is compatible with the assay medium and has minimal intrinsic antifungal activity at the final concentration.

- Solvent Selection: Test the solubility of **PF-1163B** in various solvents such as DMSO, ethanol, and water.
- Stock Solution Preparation:
 - Accurately weigh a small amount of **PF-1163B** powder.
 - Dissolve the powder in the chosen solvent (e.g., 100% DMSO) to create a high-concentration stock solution (e.g., 1600 µg/mL).

- Ensure complete dissolution. The stock solution can be stored at -20°C or lower in small aliquots.

Broth Microdilution Assay (Adapted from CLSI M38)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of **PF-1163B** against filamentous fungi.

a. Media and Reagents:

- RPMI 1640 Medium: Use RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
- **PF-1163B** Working Solutions: Prepare serial twofold dilutions of the **PF-1163B** stock solution in RPMI 1640 medium to achieve final concentrations ranging from, for example, 16 µg/mL to 0.015 µg/mL in the microdilution plate. The final concentration of DMSO should not exceed 1% to avoid solvent-induced growth inhibition.
- Inoculum Suspension:
 - Grow the fungal isolates on potato dextrose agar (PDA) slants at 35°C for 7 days to induce sporulation.
 - Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.
 - Adjust the conidial suspension to a final concentration of 0.4×10^4 to 5×10^4 CFU/mL using a spectrophotometer (530 nm, 80-82% transmittance) and confirm by quantitative colony counts.

b. Assay Procedure:

- Dispense 100 µL of the appropriate **PF-1163B** working solution into the wells of a 96-well microdilution plate.
- Add 100 µL of the standardized fungal inoculum to each well.

- Include a growth control well (100 µL of inoculum and 100 µL of drug-free medium) and a sterility control well (200 µL of sterile medium).
- Incubate the plates at 35°C for 48-72 hours.

c. Reading the MIC:

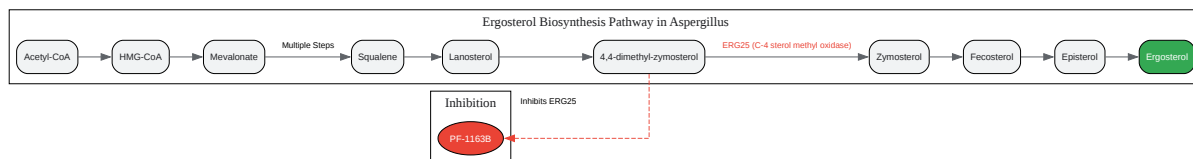
- The MIC is defined as the lowest concentration of **PF-1163B** that causes complete (100%) inhibition of visible growth as observed with the naked eye.

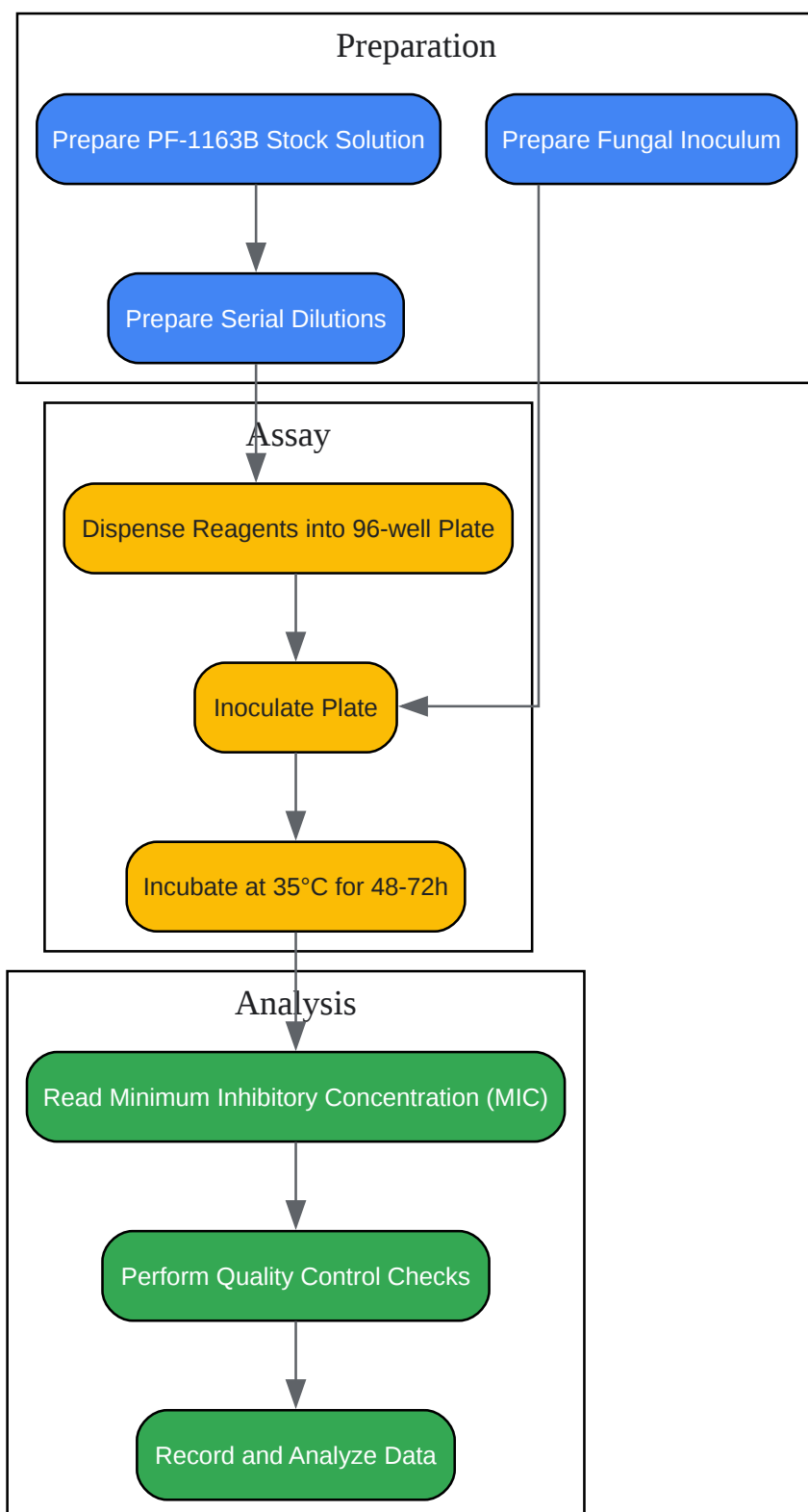
d. Quality Control:

- Include recommended ATCC quality control strains in each run to ensure the validity of the results. The MIC values for these strains should fall within the established acceptable ranges for comparator drugs. The acceptable range for **PF-1163B** will need to be established through inter-laboratory studies.

Visualizations

Ergosterol Biosynthesis Pathway and the Target of PF-1163B





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References

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- 2. Identification and Antifungal Susceptibility of *Penicillium*-Like Fungi from Clinical Samples in the United States - PMC [pmc.ncbi.nlm.nih.gov]
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